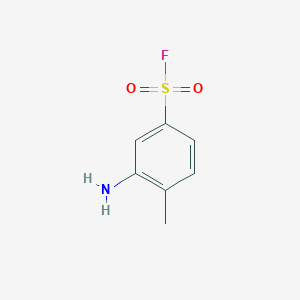

3-amino-4-methylbenzene-1-sulfonyl fluoride

Vue d'ensemble

Description

3-amino-4-methylbenzene-1-sulfonyl fluoride is a useful research compound. Its molecular formula is C7H8FNO2S and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Sulfonyl fluorides are known to interact with context-specific amino acids or proteins for diverse applications .

Mode of Action

Generally, sulfonyl fluorides, due to their relatively low reactivity toward nucleophilic substitution and exclusive heterolytic property, are privileged motifs in the selective covalent interaction with amino acids or proteins .

Biochemical Pathways

Sulfonyl fluorides are known to interact with active-site amino acid residues, potentially affecting the pathways these proteins are involved in .

Result of Action

Sulfonyl fluorides are known to react with active site amino acids to inactivate enzymes, potentially leading to the development of protease inhibitors .

Analyse Biochimique

Biochemical Properties

The 3-amino-4-methylbenzene-1-sulfonyl fluoride is a privileged motif in the selective covalent interaction with context-specific amino acids or proteins for diverse applications . It holds a compatible electrophilicity, which enables the efficient targeting of active-site amino acid residues .

Cellular Effects

It is known that through the reaction of this compound with active site amino acids, it can inactivate these enzymes, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to react with target proteins directly or via an intermediate .

Temporal Effects in Laboratory Settings

It is known that this compound has a unique stability-reactivity balance, which suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its known interactions with enzymes and proteins, it is likely that its effects would vary with dosage .

Metabolic Pathways

Given its known interactions with enzymes and proteins, it is likely that it interacts with various enzymes or cofactors .

Transport and Distribution

Given its known interactions with enzymes and proteins, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its known interactions with enzymes and proteins, it is likely that it is directed to specific compartments or organelles .

Activité Biologique

3-Amino-4-methylbenzene-1-sulfonyl fluoride, also known as AMSF, is a sulfonyl fluoride compound characterized by its amino group and a methyl substituent on the benzene ring. Its unique structure imparts significant biological activity, making it a valuable tool in biochemical research and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀FN₂O₂S

- Molecular Weight : Approximately 232.25 g/mol

- Physical Properties :

- Density: 1.461 g/cm³

- Boiling Point: 404.6°C

- Flash Point: 198.5°C

The presence of the sulfonyl fluoride group enhances its reactivity, allowing it to interact with various biological macromolecules.

The biological activity of AMSF primarily stems from its ability to form covalent bonds with serine residues in enzymes. This interaction leads to enzyme inhibition, which is crucial for studying enzyme function and developing enzyme inhibitors. The mechanism can be summarized as follows:

- Covalent Bond Formation : The sulfonyl fluoride group reacts with serine residues in the active sites of enzymes.

- Enzyme Inhibition : This covalent modification results in the loss of enzyme activity, allowing researchers to probe the role of specific enzymes in biological pathways.

Applications in Research

AMSF serves multiple roles in scientific research:

- Enzyme Inhibition Studies : Used to investigate the inhibition mechanisms of serine proteases and other enzymes.

- Bioconjugation : Acts as a reactive probe for labeling proteins and studying protein interactions.

- Medicinal Chemistry : Potential applications in drug design targeting specific enzymes involved in diseases.

Comparative Biological Activity

A comparison with similar compounds highlights AMSF's unique reactivity profile:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains an amino group and a methyl substituent | Enzyme inhibitor |

| 3-Amino-4-fluorobenzene-1-sulfonyl fluoride | Fluorine substitution instead of methyl | Similar enzyme inhibition potential |

| 3-Amino-4-chlorobenzene-1-sulfonyl fluoride | Chlorine substitution | Different reactivity profile |

Study on Enzyme Inhibition

In a study examining the inhibitory effects of AMSF on serine proteases, researchers found that AMSF effectively inhibited enzyme activity with an IC₅₀ value indicating potent inhibition. The study employed various concentrations of AMSF to determine its efficacy against specific target enzymes.

Pharmacological Potential

Research has indicated that AMSF may have applications in developing therapeutic agents targeting diseases linked to dysregulated enzyme activity. For example, studies demonstrated that AMSF derivatives exhibited promising results in inhibiting cancer-related enzymes.

Experimental Results

A recent experiment involving AMSF showed significant inhibition of target enzymes involved in metabolic pathways:

- Enzyme Tested : Chymotrypsin (a serine protease)

- Inhibition Rate : Approximately 75% at a concentration of 10 µM

- Mechanism Validation : Confirmed through mass spectrometry analysis showing covalent modification at the active site.

Applications De Recherche Scientifique

Medicinal Chemistry

Enzyme Inhibitors:

3-Amino-4-methylbenzene-1-sulfonyl fluoride is primarily used in the design and synthesis of enzyme inhibitors, especially protease inhibitors. The sulfonyl fluoride group can covalently modify active site residues in enzymes, targeting nucleophilic serine or cysteine residues. This specificity makes it a valuable tool for studying enzyme mechanisms and developing therapeutic agents .

Case Study: Alzheimer's Disease Treatment

Research has indicated that sulfonyl fluorides can be effective in treating Alzheimer's disease by acting as irreversible acetylcholinesterase inhibitors. This mechanism increases acetylcholine levels in the brain, enhancing cognitive function while minimizing peripheral side effects . A study demonstrated that low doses of methanesulfonyl fluoride could significantly improve cognitive performance in patients without causing toxic effects typically associated with cholinesterase inhibitors .

Chemical Biology

Covalent Probes:

In chemical biology, sulfonyl fluorides serve as privileged warheads for probing enzyme binding sites. Their ability to form covalent bonds with specific amino acid residues allows researchers to assess the functional importance of these residues in proteins . This application is crucial for understanding protein dynamics and interactions at a molecular level.

Biochemical Assays:

The compound's reactivity enables its use in biochemical assays to study enzyme kinetics and inhibition mechanisms. By selectively modifying enzymes, researchers can gain insights into cellular pathways and develop more targeted therapeutic strategies.

Synthesis and Reactivity

Synthesis Methods:

Various synthetic methods exist for producing this compound from readily available precursors. These methods often involve the transformation of sulfonic acids or sulfonates into sulfonyl fluorides using reagents like KHF₂ under specific conditions .

| Synthesis Method | Reagents Used | Yield (%) |

|---|---|---|

| Direct Transformation | KHF₂, Acetone | Moderate to Good |

| Cascade Process | TBAB, CH₃CN | Variable |

Research Findings

Recent studies have highlighted the potential of sulfonyl fluorides in various applications beyond traditional uses:

- Targeted Drug Development: The specificity of this compound allows for the development of drugs that selectively inhibit particular enzymes involved in disease processes.

- Polymer Chemistry: The compound has been utilized in post-polymerization modifications to enhance material properties through sulfur-fluoride exchange reactions .

Propriétés

IUPAC Name |

3-amino-4-methylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDFYZFNDARUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-86-9 | |

| Record name | 3-AMINO-4-METHYLBENZENESULFONYL FLUORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.